(S)-Propyl 2-isothiocyanatopropanoate
Description
(S)-Propyl 2-isothiocyanatopropanoate is a chiral ester derivative of 2-isothiocyanatopropanoic acid, characterized by an S-configuration at the stereogenic carbon adjacent to the isothiocyanate (-N=C=S) group. Its structure comprises a propyl ester moiety linked to a propanoic acid backbone, with the isothiocyanate functional group at the second carbon. The ester group may enhance polarity compared to simpler alkyl isothiocyanates, influencing solubility and metabolic pathways.
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
propyl (2S)-2-isothiocyanatopropanoate |
InChI |
InChI=1S/C7H11NO2S/c1-3-4-10-7(9)6(2)8-5-11/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
WZXNEVPRNMRRER-LURJTMIESA-N |
Isomeric SMILES |
CCCOC(=O)[C@H](C)N=C=S |
Canonical SMILES |
CCCOC(=O)C(C)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Propyl 2-isothiocyanatopropanoate typically involves the reaction of (S)-2-aminopropanoic acid with thiophosgene in the presence of a base. The reaction proceeds as follows:
- Dissolve (S)-2-aminopropanoic acid in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add thiophosgene to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of (S)-Propyl 2-isothiocyanatopropanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-Propyl 2-isothiocyanatopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
(S)-Propyl 2-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify proteins and peptides, aiding in the study of protein function and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Propyl 2-isothiocyanatopropanoate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. This reactivity is utilized in various biochemical assays and drug design strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-Propyl 2-isothiocyanatopropanoate with two well-documented isothiocyanate derivatives: isopropyl isothiocyanate () and phenethyl isothiocyanate (PEITC) (). These compounds share the isothiocyanate functional group but differ in substituents and biological relevance.
Structural and Chemical Properties
Key Observations :
- The ester group in (S)-Propyl 2-isothiocyanatopropanoate increases hydrophilicity compared to aliphatic (isopropyl) and aromatic (PEITC) analogs. This may affect its stability in aqueous environments, as esters are susceptible to hydrolysis.
- Chirality in the target compound could influence biological interactions, akin to how stereochemistry impacts drug efficacy or toxicity in pharmaceuticals.
Key Observations :
- PEITC’s anticarcinogenic properties are linked to its ability to modulate detoxification enzymes and inhibit carcinogen activation . The target compound’s ester group may alter its bioavailability or metabolic fate compared to PEITC.
- Isopropyl isothiocyanate’s simplicity makes it suitable for industrial applications, whereas the target compound’s chirality and ester functionality could position it for specialized synthetic or medicinal uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
